Azido-PEG11-CH2COOH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

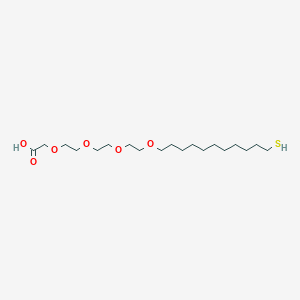

Azido-PEG11-CH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a terminal carboxylic acid. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. It serves as a versatile linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are molecules designed to selectively degrade target proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Azido-PEG11-CH2COOH can be synthesized through a multi-step process involving the modification of PEG chains. The general synthetic route includes the following steps:

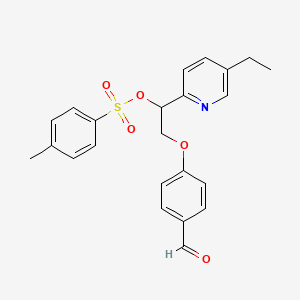

Activation of PEG: The PEG chain is activated by converting the terminal hydroxyl group to a more reactive intermediate, such as a tosylate or mesylate.

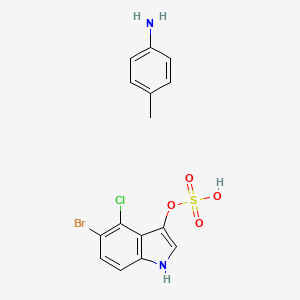

Azidation: The activated PEG is then reacted with sodium azide to introduce the azide group.

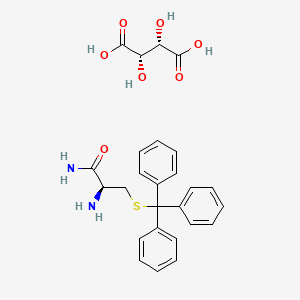

Carboxylation: The azido-terminated PEG is further reacted with a carboxylating agent, such as chloroacetic acid, to introduce the terminal carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Azido-PEG11-CH2COOH undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group can participate in CuAAC reactions with alkynes to form stable triazole linkages.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a copper catalyst.

Common Reagents and Conditions

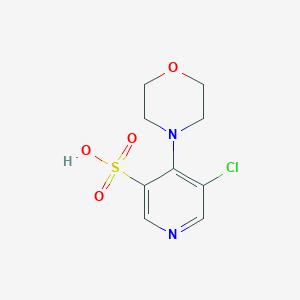

CuAAC Reactions: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts in CuAAC reactions. The reaction is typically carried out in a mixture of water and an organic solvent, such as dimethyl sulfoxide (DMSO), at room temperature.

SPAAC Reactions: SPAAC reactions do not require a catalyst and can be performed in aqueous or organic solvents at room temperature.

Major Products

The major products formed from these reactions are triazole-linked compounds, which are highly stable and have diverse applications in bioconjugation, drug development, and materials science.

Applications De Recherche Scientifique

Azido-PEG11-CH2COOH has a wide range of applications in scientific research, including:

Chemistry: It is used as a linker in the synthesis of complex molecules, such as PROTACs, which are designed to degrade specific proteins.

Biology: The compound is used in bioconjugation techniques to label biomolecules, such as proteins and nucleic acids, with fluorescent probes or other tags.

Medicine: this compound is employed in the development of targeted therapies, including drug delivery systems and diagnostic agents.

Industry: The compound is used in the production of functionalized materials, such as hydrogels and nanoparticles, for various industrial applications.

Mécanisme D'action

The mechanism of action of Azido-PEG11-CH2COOH is primarily based on its ability to participate in click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, which are highly stable and bioorthogonal. In the context of PROTACs, this compound serves as a linker that connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway.

Comparaison Avec Des Composés Similaires

Azido-PEG11-CH2COOH can be compared with other PEG-based linkers and azide-containing compounds. Some similar compounds include:

Azido-PEG4-CH2COOH: A shorter PEG linker with similar reactivity but different solubility and flexibility properties.

Azido-PEG8-CH2COOH: An intermediate-length PEG linker with properties between Azido-PEG4-CH2COOH and this compound.

Azido-PEG12-CH2COOH: A slightly longer PEG linker with increased solubility and flexibility compared to this compound.

The uniqueness of this compound lies in its optimal length, which provides a balance between solubility, flexibility, and reactivity, making it suitable for a wide range of applications in click chemistry and bioconjugation.

Propriétés

Formule moléculaire |

C24H47N3O13 |

|---|---|

Poids moléculaire |

585.6 g/mol |

Nom IUPAC |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C24H47N3O13/c25-27-26-1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24(28)29/h1-23H2,(H,28,29) |

Clé InChI |

XLUHQICXMSKVSO-UHFFFAOYSA-N |

SMILES canonique |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11825936.png)

![4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride](/img/structure/B11825969.png)

![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B11825977.png)

![5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one](/img/structure/B11825998.png)

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B11826007.png)